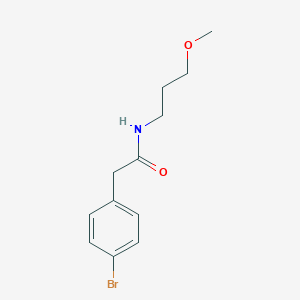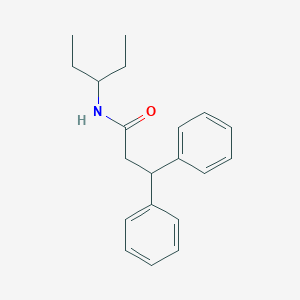
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea and its potential side effects. Overall, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has shown promising potential for various applications and warrants further investigation.
Méthodes De Synthèse
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
Propriétés
Nom du produit |
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C13H20N2O4S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clé InChI |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)






![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)